molecular formula C17H22BrN3O2 B8751778 tert-butyl 4-(4-broMo-2-

tert-butyl 4-(4-broMo-2-

Cat. No. B8751778
M. Wt: 380.3 g/mol
InChI Key: GTJTZGCKYOZRNX-UHFFFAOYSA-N
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Patent
US07935709B2

Procedure details

5-bromo-2-fluorobenzonitrile (2.00 g, 10.00 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (5.01 g, 25.0 mmol) were dissolved in a minimal amount of chloroform (3 ml) and heated at 110° C. for 20 h, during which all of the solvent evaporated. The resulting crude golden yellow oil was taken up in CH2Cl2 and washed with saturated aqueous NaHCO3 and brine, and dried (MgSO4). Flash chromatography with 25:10:65 and 35:10:55 EtOAc-CH2Cl2-Hexane of the concentrated organic layers gave the desired product, tert-butyl 4-(4-bromo-2-cyanophenylamino)piperidine-1-carboxylate as a light yellow glassy foam. MS m/e 379.1 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[C:7]#[N:8].[NH2:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:11][CH:12]2[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:17]2)=[C:6]([C:7]#[N:8])[CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)F
Name
Quantity
5.01 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1CCN(CC1)C(=O)OC(C)(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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